The synthesis of ARQ-171 involves several advanced organic chemistry techniques. Key methods include:
These synthetic routes are optimized for yield and purity, often utilizing techniques such as recrystallization or chromatography for purification. The reaction conditions, including temperature and pressure, significantly influence the reaction rates and outcomes.
The molecular structure of ARQ-171 is characterized by its specific functional groups that facilitate its interaction with biological targets. While detailed structural data is not provided in the search results, it is known that the compound's design allows it to effectively engage with the E2F transcription factor network. This engagement is essential for modulating gene expression related to cell proliferation and survival.
ARQ-171 undergoes various chemical reactions that are critical for its synthesis and activity. The key reactions include:
The reactivity of ARQ-171 can be influenced by external factors like temperature, pressure, and the presence of catalysts, which can alter both reaction rates and product yields.
ARQ-171 functions primarily by activating the E2F transcription factor 1 pathway. This activation leads to:
This mechanism positions ARQ-171 as a promising therapeutic agent in oncology, particularly for treating various solid tumors .
While specific physical and chemical properties of ARQ-171 are not detailed in the search results, general properties of similar compounds include:
Further studies would be necessary to characterize these properties comprehensively.
ARQ-171 is classified as a synthetic small molecule drug with a molecular weight below 600 Da, consistent with typical orally bioavailable therapeutics. Its physicochemical properties align with Lipinski’s Rule of Five, ensuring favorable absorption and permeability. As an investigational compound, ARQ-171 belongs to the class of targeted antineoplastic agents designed to modulate intracellular signaling pathways. The small molecule modality enables it to penetrate cell membranes and interact with cytoplasmic and nuclear targets, distinguishing it from biologic therapies (e.g., monoclonal antibodies). Its exact chemical structure remains proprietary, but it exhibits characteristics typical of kinase-regulating molecules: heterocyclic scaffolds, hydrogen bond acceptors/donors, and aromatic ring systems [1] [3].
Table 1: Key Molecular Properties of ARQ-171
Property | Specification |
---|---|
DrugBank ID | DB06034 |
Modality | Small Molecule |
Molecular Weight | <600 Da |
Approval Status | Investigational |
Development Stage | Phase 1 (Discontinued) |
ARQ-171 emerged from ArQule Inc.’s oncology pipeline in the mid-2000s, reflecting the industry’s shift toward pathway-specific cancer therapeutics. Its development coincided with advancements in understanding cell cycle regulation and DNA damage response mechanisms. Following ArQule’s acquisition by Merck & Co. in January 2020, the compound transitioned under new stewardship. By July 2020, ArQule’s assets (including ARQ-171) were integrated into Sumitomo Dainippon Pharma Oncology (later renamed Sumitomo Pharma Oncology). Clinical development progressed to a Phase 1 trial (initiated November 2006) for advanced solid tumors but was terminated prematurely. The discontinuation likely resulted from strategic portfolio prioritization rather than safety concerns, as no toxicity data were disclosed [1] [3].
Table 2: Development Timeline of ARQ-171
Year | Event | Organization |
---|---|---|
2006 | Phase 1 trial initiation (solid tumors) | ArQule |
2020 | Acquisition of ArQule | Merck & Co. |
2020 | Merger into Sumitomo Dainippon Pharma Oncology | Sumitomo Pharma Oncology |
2022 | Corporate renaming | Sumitomo Pharma Oncology |
ARQ-171’s primary mechanism involves selective activation of the E2F-1 transcription factor, a master regulator of cell cycle progression and DNA damage response. By stimulating E2F-1, ARQ-171 restores apoptotic pathways in cancer cells with impaired DNA repair mechanisms. E2F-1 activation triggers downstream expression of pro-apoptotic proteins (e.g., caspases) while inhibiting anti-apoptotic factors. This process initiates programmed cell death specifically in malignant cells, sparing normal tissues [1] [3].
Notably, E2F-1 exhibits cross-talk with Fibroblast Growth Factor Receptor (FGFR) signaling. Research demonstrates that E2F-1 directly binds to the promoter region of FGFR2 (at position +57/+64 relative to the transcription start site), upregulating its expression during the G1-S cell cycle transition. This relationship positions ARQ-171 as an indirect modulator of FGFR-driven proliferation. FGFRs are implicated in tumor angiogenesis, metastasis, and resistance to conventional therapies; their dysregulation occurs in numerous solid tumors. While ARQ-171 does not directly inhibit FGFR kinases, its E2F-1-mediated effects may counteract aberrant FGFR signaling—a pathway clinically validated by FGFR-specific inhibitors like ARQ 087 (derived from the same research platform) [4] [6].
Table 3: Key Signaling Pathways Targeted by ARQ-171
Target | Biological Role | Downstream Effects |
---|---|---|
E2F-1 | Cell cycle transcription factor | Apoptosis induction, DNA damage response |
FGFR2 (indirect) | Receptor tyrosine kinase; cell proliferation | Regulated via E2F-1 promoter binding |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: